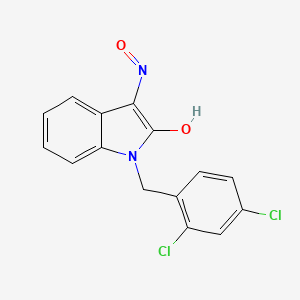
N-(2-((6-(ジメチルアミノ)-2-メチルピリミジン-4-イル)アミノ)エチル)メタンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide is an organic compound of interest for various scientific fields, including chemistry, biology, medicine, and industrial applications Its complex structure features a pyrimidine ring substituted with a dimethylamino group, as well as a methanesulfonamide moiety
科学的研究の応用
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide finds applications in multiple fields:
Chemistry: : Used as an intermediate in organic synthesis, especially in the creation of complex heterocyclic compounds.
Biology: : Investigated for its potential as a ligand in binding studies involving proteins and nucleic acids.
Medicine: : Studied for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is reported that similar compounds show ph-responsive behavior . At low pH, tertiary amines are protonated to render the compound water-soluble, which then acts as a cationic polyelectrolyte. At higher pH values, the amino groups are deprotonated to render it water-insoluble .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, often through their interaction with enzymes and receptors .
Result of Action
The compound’s interaction with its targets can lead to various downstream effects, potentially influencing cellular processes and signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide. Factors such as pH and temperature can affect the compound’s solubility and interaction with its targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide typically involves a multi-step process:
Starting Materials: : The synthesis begins with 2-methylpyrimidine-4-amine and dimethylamine as the primary starting materials.
Reaction with Methanesulfonyl Chloride: : The pyrimidine compound is first reacted with methanesulfonyl chloride in the presence of a suitable base (e.g., triethylamine) to introduce the methanesulfonamide group.
Dimethylamino Substitution: : The next step involves the substitution of a hydrogen atom on the pyrimidine ring with a dimethylamino group. This reaction often requires a strong base (e.g., sodium hydride) and dimethylamine.
Final Coupling Step: : The final step is the coupling of the intermediate with ethylene diamine under mild heating conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide may involve continuous flow processes to optimize yield and efficiency. Process optimization techniques such as catalyst selection, temperature control, and solvent management are crucial for scaling up the synthesis for commercial use.
化学反応の分析
Types of Reactions It Undergoes
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide can undergo several types of chemical reactions:
Oxidation: : This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. Oxidation typically affects the dimethylamino group or the methanesulfonamide moiety.
Reduction: : Reduction reactions may involve the use of reducing agents like lithium aluminum hydride. Such reactions can target the pyrimidine ring or methanesulfonamide group.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially on the pyrimidine ring and the dimethylamino group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Sodium hydride (NaH), alkyl halides, and acyl halides
Major Products Formed
The major products formed from these reactions vary depending on the specific conditions and reagents used. Generally, oxidation products might include N-oxides, while reduction products might result in amine derivatives. Substitution reactions typically yield various substituted pyrimidine derivatives.
類似化合物との比較
When compared with similar compounds, N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide exhibits unique properties due to its specific functional groups and structure. Similar compounds include:
N-(2-(2-Aminoethyl)pyrimidin-4-yl)methanesulfonamide: : Lacks the dimethylamino group, resulting in different chemical reactivity and biological activity.
N-(2-((6-(dimethylamino)pyridin-4-yl)amino)ethyl)methanesulfonamide: : Features a pyridine ring instead of a pyrimidine ring, leading to distinct interaction profiles with biological targets.
List of Similar Compounds
N-(2-(2-Aminoethyl)pyrimidin-4-yl)methanesulfonamide
N-(2-((6-(dimethylamino)pyridin-4-yl)amino)ethyl)methanesulfonamide
N-(2-(2-Dimethylaminoethyl)pyrimidin-4-yl)methanesulfonamide
特性
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O2S/c1-8-13-9(7-10(14-8)15(2)3)11-5-6-12-18(4,16)17/h7,12H,5-6H2,1-4H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTVTGDPDJINHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2559602.png)

![Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate](/img/structure/B2559604.png)
![N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2559605.png)

![3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2559612.png)


![8-(DIMETHYLAMINO)-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2559615.png)





